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o]-5-chloropyridine

Cat. No.: B141204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of vinyl triflates from ketones

utilizing Comins' reagent, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide. Vinyl

triflates are versatile intermediates in organic synthesis, serving as key precursors for a variety

of carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling

reactions such as the Suzuki and Heck reactions. Comins' reagent is a stable, crystalline solid

that acts as a powerful triflating agent for the conversion of ketone enolates to their

corresponding vinyl triflates under mild conditions. A significant advantage of this reagent is its

ability to effect regioselective and stereocontrolled triflation at low temperatures, such as -78

°C, which minimizes side reactions and enhances product yields. The straightforward removal

of the chloropyridine byproduct via a simple aqueous wash further simplifies the purification

process.

Introduction
The conversion of ketones to vinyl triflates is a fundamental transformation in modern organic

synthesis, enabling the participation of otherwise unreactive carbonyl compounds in a wide

array of coupling reactions. Comins' reagent, developed by Daniel L. Comins, has emerged as

a superior alternative to other triflating agents like triflic anhydride due to its stability, ease of
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handling, and high reactivity under mild conditions. The reaction proceeds through the initial

deprotonation of a ketone with a strong base to form a lithium enolate, which then undergoes a

nucleophilic attack on the Comins' reagent to furnish the desired vinyl triflate. This protocol

outlines the general procedure for this transformation and provides a summary of

representative examples.

Data Presentation
The following table summarizes the synthesis of various vinyl triflates from their corresponding

ketone precursors using Comins' reagent. The data highlights the versatility of the reagent with

different substrates and bases, consistently providing good to excellent yields.
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Ketone
Precursor

Base
Reaction
Conditions

Product Yield (%)

2-

Methylcyclohexa

none

LDA THF, -78 °C, 1 h

2-Methyl-1-

cyclohexen-1-yl

trifluoromethanes

ulfonate

95

Cyclohexanone NaHMDS THF, -78 °C, 2 h

1-Cyclohexen-1-

yl

trifluoromethanes

ulfonate

92

2-Heptanone KHMDS THF, -78 °C, 1 h

2-Hepten-2-yl

trifluoromethanes

ulfonate (major

regioisomer)

88

Propiophenone LDA THF, -78 °C, 1 h

(Z)-1-Phenyl-1-

propen-1-yl

trifluoromethanes

ulfonate

85

α-Tetralone LDA THF, -78 °C, 1 h

3,4-

Dihydronaphthal

en-1-yl

trifluoromethanes

ulfonate

91

Camphor KHMDS THF, -78 °C, 2 h

(+)-Bornen-2-yl

trifluoromethanes

ulfonate

78

Experimental Protocol
This protocol describes a general procedure for the synthesis of a vinyl triflate from a ketone

using Comins' reagent. The following is a representative example for the conversion of 2-

methylcyclohexanone to 2-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate.
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Materials:

2-Methylcyclohexanone

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide)

Anhydrous Tetrahydrofuran (THF)

Anhydrous Diethyl Ether (Et₂O)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas for inert atmosphere

Standard glassware for anhydrous reactions (oven-dried)

Magnetic stirrer and stir bars

Syringes and needles

Procedure:

Preparation of Lithium Diisopropylamide (LDA) Solution: In a flame-dried, two-necked round-

bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or

Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C

using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq.) dropwise via

syringe. Stir the resulting solution at -78 °C for 30 minutes.

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the

ketone (e.g., 2-methylcyclohexanone, 1.0 eq.) in anhydrous THF dropwise via syringe. Stir
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the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Triflation: In a separate flame-dried flask, dissolve Comins' reagent (1.1 eq.) in anhydrous

THF. Add this solution dropwise to the enolate solution at -78 °C.

Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon

completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution at -78 °C.

Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a

separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic

layers with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure

using a rotary evaporator.

Purification: The crude vinyl triflate can be purified by column chromatography on silica gel

using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford

the pure product.

Mandatory Visualizations
Reaction Mechanism:
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Caption: General reaction mechanism for vinyl triflate synthesis.

Experimental Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b141204?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Vinyl Triflate Synthesis
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Caption: Step-by-step experimental workflow for the synthesis.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Vinyl
Triflates Using Comins' Reagent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141204#protocol-for-vinyl-triflate-synthesis-using-
comins-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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